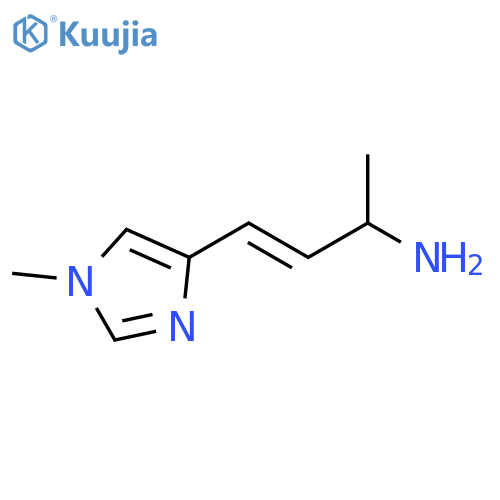Cas no 1868956-89-1 (4-(1-methyl-1H-imidazol-4-yl)but-3-en-2-amine)

4-(1-methyl-1H-imidazol-4-yl)but-3-en-2-amine 化学的及び物理的性質
名前と識別子
-
- EN300-1855485
- 1868956-89-1
- 4-(1-methyl-1H-imidazol-4-yl)but-3-en-2-amine
-
- インチ: 1S/C8H13N3/c1-7(9)3-4-8-5-11(2)6-10-8/h3-7H,9H2,1-2H3/b4-3+
- InChIKey: UDINUHJPRIKBHV-ONEGZZNKSA-N
- ほほえんだ: N1(C)C=NC(=C1)/C=C/C(C)N
計算された属性
- せいみつぶんしりょう: 151.110947427g/mol
- どういたいしつりょう: 151.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 43.8Ų
4-(1-methyl-1H-imidazol-4-yl)but-3-en-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1855485-1.0g |
4-(1-methyl-1H-imidazol-4-yl)but-3-en-2-amine |
1868956-89-1 | 1g |
$1658.0 | 2023-06-04 | ||
| Enamine | EN300-1855485-0.25g |
4-(1-methyl-1H-imidazol-4-yl)but-3-en-2-amine |
1868956-89-1 | 0.25g |
$1038.0 | 2023-09-18 | ||
| Enamine | EN300-1855485-0.05g |
4-(1-methyl-1H-imidazol-4-yl)but-3-en-2-amine |
1868956-89-1 | 0.05g |
$948.0 | 2023-09-18 | ||
| Enamine | EN300-1855485-10g |
4-(1-methyl-1H-imidazol-4-yl)but-3-en-2-amine |
1868956-89-1 | 10g |
$4852.0 | 2023-09-18 | ||
| Enamine | EN300-1855485-0.5g |
4-(1-methyl-1H-imidazol-4-yl)but-3-en-2-amine |
1868956-89-1 | 0.5g |
$1084.0 | 2023-09-18 | ||
| Enamine | EN300-1855485-2.5g |
4-(1-methyl-1H-imidazol-4-yl)but-3-en-2-amine |
1868956-89-1 | 2.5g |
$2211.0 | 2023-09-18 | ||
| Enamine | EN300-1855485-5g |
4-(1-methyl-1H-imidazol-4-yl)but-3-en-2-amine |
1868956-89-1 | 5g |
$3273.0 | 2023-09-18 | ||
| Enamine | EN300-1855485-1g |
4-(1-methyl-1H-imidazol-4-yl)but-3-en-2-amine |
1868956-89-1 | 1g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1855485-0.1g |
4-(1-methyl-1H-imidazol-4-yl)but-3-en-2-amine |
1868956-89-1 | 0.1g |
$993.0 | 2023-09-18 | ||
| Enamine | EN300-1855485-10.0g |
4-(1-methyl-1H-imidazol-4-yl)but-3-en-2-amine |
1868956-89-1 | 10g |
$7128.0 | 2023-06-04 |
4-(1-methyl-1H-imidazol-4-yl)but-3-en-2-amine 関連文献
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
5. Back matter
-
6. Back matter
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
4-(1-methyl-1H-imidazol-4-yl)but-3-en-2-amineに関する追加情報
Introduction to 4-(1-methyl-1H-imidazol-4-yl)but-3-en-2-amine (CAS No. 1868956-89-1)
4-(1-methyl-1H-imidazol-4-yl)but-3-en-2-amine, identified by the chemical abstracts service number 1868956-89-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated system with an amine functional group and a substituted imidazole ring, has garnered attention due to its structural versatility and potential biological activities. The presence of a double bond in the butenyl moiety and the electron-donating nature of the imidazole ring contribute to its unique reactivity, making it a valuable scaffold for drug discovery and medicinal chemistry investigations.
The imidazole core is a privileged structure in medicinal chemistry, known for its role in various bioactive molecules, including antifungals, antivirals, and cardiovascular agents. The substitution at the 4-position of the imidazole ring with a 1-methyl-1H-imidazol moiety introduces additional electronic and steric effects, which can modulate the compound's interaction with biological targets. This modification has been strategically employed to enhance binding affinity and selectivity in drug design.
The butenylamine part of the molecule provides a flexible alkene backbone that can participate in diverse chemical transformations, such as Michael additions, cross-coupling reactions, and hydrogenation processes. This structural feature allows for further derivatization, enabling the synthesis of analogues with tailored properties. The amine group at the 2-position is particularly noteworthy, as it serves as a nucleophilic center for further functionalization or as an H-bonding moiety in protein-ligand interactions.
Recent advancements in computational chemistry have facilitated the exploration of 4-(1-methyl-1H-imidazol-4-yl)but-3-en-2-amine's potential applications. Molecular docking studies have revealed its binding interactions with various protein targets, suggesting possible roles in modulating enzymatic activities or receptor signaling pathways. For instance, preliminary simulations indicate that this compound may interact with enzymes involved in metabolic pathways relevant to inflammation and neurodegeneration.
In the context of drug development, the synthesis of this compound has been optimized using modern catalytic methods to improve yield and purity. Transition metal-catalyzed reactions have been particularly effective in constructing the butenylamine moiety with high regioselectivity. Additionally, green chemistry principles have been incorporated into synthetic protocols, minimizing waste and enhancing sustainability.
The biological evaluation of 4-(1-methyl-1H-imidazol-4-yl)but-3-en-2-amine has been conducted using both in vitro and in vivo models. In cell-based assays, the compound has demonstrated promising activity against certain cancer cell lines, possibly through inhibition of key signaling cascades. Preliminary pharmacokinetic studies suggest reasonable oral bioavailability and metabolic stability, which are critical factors for therapeutic efficacy.
One of the most intriguing aspects of this molecule is its potential as a prodrug or a precursor for bioactive derivatives. The conjugation of an imidazole scaffold with an amine-functionalized butenyl group creates opportunities for site-specific modifications that could enhance pharmacological properties. For example, enzymatic activation or chemical cleavage could release active species at target sites, improving therapeutic outcomes.
The synthetic utility of CAS No. 1868956-89-1 extends beyond pharmaceutical applications. In material science, this compound has been explored as a monomer for polymer synthesis due to its ability to form stable conjugated networks. Such polymers exhibit interesting electronic properties, making them candidates for organic electronics and optoelectronic devices.
Future research directions include exploring novel synthetic routes to diversify the structural library derived from this core scaffold. Additionally, investigating its role in complex biological systems through interdisciplinary approaches involving biochemistry and structural biology will provide deeper insights into its mechanism of action.
In conclusion,4-(1-methyl-1H-imidazol-4-yl)but-3-en-2-amine (CAS No. 1868956-89-1) represents a versatile molecule with significant potential in pharmaceuticals and materials science. Its unique structural features and reactivity make it an attractive candidate for further exploration, offering opportunities to develop innovative therapeutics and advanced materials.
1868956-89-1 (4-(1-methyl-1H-imidazol-4-yl)but-3-en-2-amine) 関連製品
- 2680785-12-8(7-(prop-2-en-1-yloxy)carbonyl-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid)
- 626-36-8(Ethyl allophanate)
- 2034444-06-7(3-(phenylsulfanyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}propanamide)
- 905683-24-1(N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide)
- 2171269-13-7((1s,3s)-3-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 2172128-29-7(2-({1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}oxy)acetic acid)
- 955299-30-6(4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide)
- 1440512-29-7(4-azido-1-nitro-2-(trifluoromethyl)benzene)
- 2229150-76-7(6-(azetidin-2-yl)-1-methyl-1H-indole)
- 2411243-96-2(2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide)